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Compound of Interest

Compound Name:
5-nitro-2-(trifluoromethyl)-1H-

benzimidazole

Cat. No.: B188144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
nitro-2-(trifluoromethyl)-1H-benzimidazole. Due to the limited availability of direct

experimental data for this specific compound in publicly accessible literature, this guide

combines existing data for the molecule with analytical predictions based on structurally similar

compounds. This approach offers a robust framework for the characterization of this and other

related benzimidazole derivatives.

Introduction
5-nitro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound of interest in

medicinal chemistry and drug development. The benzimidazole scaffold is a privileged

structure, and the presence of a nitro group and a trifluoromethyl group is known to modulate

the electronic properties and biological activity of molecules. Accurate spectroscopic

characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the

identity, purity, and structural integrity of the compound. This guide covers the key

spectroscopic techniques used for the analysis of this molecule: Ultraviolet-Visible (UV-Vis)

Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS).
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Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for 5-nitro-2-
(trifluoromethyl)-1H-benzimidazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Direct experimental UV-Vis data for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole is not

readily available. However, by examining the spectra of related compounds, we can predict the

expected absorption maxima (λmax). The UV-Vis spectrum of benzimidazoles is characterized

by π → π* transitions. The nitro and trifluoromethyl groups are expected to influence these

transitions. For comparison, the UV-Vis data for 5-nitrobenzimidazole and other relevant

derivatives are presented below.

Compound λmax (nm) Solvent Reference

5-nitrobenzimidazole 235, 302 Alcohol [1]

Benzimidazole ~243, 274, 280 Acetonitrile [2]

Benzimidazole Schiff

Base
301, 358 DMSO [3]

Based on these data, 5-nitro-2-(trifluoromethyl)-1H-benzimidazole is predicted to exhibit

strong absorption bands in the range of 230-320 nm.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole is available

from the NIST WebBook. The spectrum was obtained on a solid sample (KBr disc).[4] The

characteristic absorption bands are summarized in the table below.
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Wavenumber (cm-1) Assignment

~3400 N-H stretching

~1520, ~1340 N-O stretching (NO2 group)

~1620 C=N stretching

~1100-1300 C-F stretching (CF3 group)

~1450, ~1400 Aromatic C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 5-nitro-2-(trifluoromethyl)-1H-benzimidazole are not

available in the reviewed literature. However, the expected chemical shifts can be predicted

based on the analysis of 5-nitrobenzimidazole and 5-(trifluoromethyl)benzimidazole.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H

proton. The electron-withdrawing nitro and trifluoromethyl groups will cause a downfield shift of

the aromatic protons.

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-4 ~8.5 d

H-6 ~8.2 dd

H-7 ~7.8 d

N-H >12 br s

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by signals for the eight carbon atoms in the

molecule. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine

atoms.
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~145 (q)

C-4 ~118

C-5 ~142

C-6 ~119

C-7 ~115

C-3a ~148

C-7a ~135

CF3 ~122 (q)

Mass Spectrometry (MS)
The exact mass of 5-nitro-2-(trifluoromethyl)-1H-benzimidazole (C₈H₄F₃N₃O₂) is 231.0259

g/mol .[5] While experimental fragmentation data is not available, a predicted fragmentation

pattern would likely involve the loss of the nitro group and cleavage of the imidazole ring.

m/z Predicted Fragment

231 [M]⁺

185 [M - NO₂]⁺

158 [M - NO₂ - HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 5-nitro-
2-(trifluoromethyl)-1H-benzimidazole, based on standard laboratory practices for similar

compounds.

UV-Vis Spectroscopy
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Sample Preparation: A stock solution of the compound is prepared by dissolving an

accurately weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or

acetonitrile) to a concentration of approximately 1 mg/mL. Serial dilutions are then made to

obtain a final concentration in the range of 1-10 µg/mL.

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm, using

the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) are

determined.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small

amount of the sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr

powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used.

Data Acquisition: The IR spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). The

positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
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Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 µg/mL.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI) is used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry

(HRMS) can be used to determine the exact mass and elemental composition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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